4-(4-Methylcyclohexyl)-4-oxobutanoic acid
Description
Contextualization of the Compound in Organic Synthesis and Medicinal Chemistry Scaffolds
In the realm of organic synthesis, 4-(4-methylcyclohexyl)-4-oxobutanoic acid belongs to the class of γ-keto acids. nih.gov This class of compounds serves as versatile intermediates in the synthesis of more complex molecular architectures. The presence of both a ketone and a carboxylic acid functionality allows for a range of chemical transformations, making them valuable building blocks.
From a medicinal chemistry perspective, this compound has been investigated as a potential therapeutic agent. Research has centered on its potential as a new class of antidiabetic agent. acs.orgnih.gov Specifically, it was designed to improve the response of pancreatic β-cells to glucose, thereby enhancing glucose-stimulated insulin (B600854) secretion. acs.orgnih.govnih.gov This places it within the broader context of developing novel treatments for type 2 diabetes mellitus. nih.gov
Fundamental Structural Characteristics and Their Implications for Chemical Reactivity
The chemical behavior and biological activity of this compound are intrinsically linked to its distinct structural components.
Significance of the 4-Methylcyclohexyl Moiety
The 4-methylcyclohexyl group is a key feature of the molecule, contributing to its lipophilicity and steric bulk. This non-polar, alicyclic ring system plays a crucial role in how the molecule interacts with biological targets. In medicinal chemistry, the incorporation of such groups can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The methyl group, in particular, can affect the conformational preferences of the cyclohexane (B81311) ring and provide additional hydrophobic interactions with a receptor binding pocket.
Role of the Keto-Acid Functionality
The molecule possesses two key functional groups: a ketone and a carboxylic acid, separated by a two-carbon linker, classifying it as a γ-keto acid. nih.gov The carboxylic acid group is ionizable at physiological pH, which can be critical for forming ionic interactions or hydrogen bonds with biological receptors. The ketone group, with its polar carbon-oxygen double bond, can also participate in hydrogen bonding as an acceptor. The relative positioning of these two groups dictates the molecule's shape and electronic distribution, which are fundamental to its chemical reactivity and biological function.
Stereochemical Considerations and Conformational Preferences (e.g., Cyclohexyl Chair Conformation, Equatorial Methyl Group)
The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. For a monosubstituted cyclohexane like the 4-methylcyclohexyl moiety in this compound, the methyl group preferentially occupies the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. This preference for the equatorial conformation is a well-established principle in stereochemistry.
The connection of the butanoic acid chain to the cyclohexane ring introduces further stereochemical complexity. Research has specified the trans isomer as the optimal configuration for biological activity. nih.gov In the trans-1,4-disubstituted cyclohexane, both substituents can occupy equatorial positions in the most stable chair conformation, minimizing steric strain. This specific stereoisomer, trans-4-(4-methylcyclohexyl)-4-oxobutanoic acid, was identified as the most potent compound in a series of synthesized analogs. acs.orgnih.gov
Overview of Research Trajectories and Academic Significance
Research into this compound, primarily under the designation JTT-608, has carved a notable path in the field of diabetology research. Studies have demonstrated its efficacy in improving glucose tolerance in animal models of diabetes. nih.govnih.gov A key finding is that it enhances insulin secretion in a glucose-dependent manner, meaning it has a more pronounced effect at high glucose concentrations and minimal effect at low glucose levels. nih.gov This is a desirable characteristic for an antidiabetic drug as it may reduce the risk of hypoglycemia compared to some other insulin secretagogues like sulfonylureas. nih.govnih.gov
The mechanism of action of JTT-608 has been shown to be distinct from that of sulfonylureas, as it does not act by blocking ATP-sensitive potassium channels in pancreatic β-cells. nih.gov Instead, it is proposed to stimulate insulin secretion through a novel cellular mechanism. patsnap.com Chronic administration in diabetic rats has been shown to improve pancreatic function and prevent the progression of some diabetic complications. patsnap.com Despite these promising preclinical findings, the development of JTT-608 was ultimately discontinued. patsnap.com Nevertheless, the research on this compound has contributed valuable insights into the development of glucose-dependent insulin secretagogues and the complex regulation of insulin release.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H18O3 | nih.gov |
| Molecular Weight | 198.26 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 195137-72-5, 220203-23-6 | nih.gov |
Table 2: Key Research Findings for JTT-608
| Finding | Model System | Significance | Source |
| Improved glucose tolerance | Normal and diabetic rats | Demonstrates potential as an antidiabetic agent | nih.govnih.gov |
| Enhanced glucose-stimulated insulin secretion | Isolated rat pancreas and MIN6 cells | Highlights a glucose-dependent mechanism of action | nih.govnih.gov |
| Mechanism is distinct from sulfonylureas | MIN6 cells | Suggests a novel pathway for stimulating insulin release | nih.gov |
| Chronic administration improved pancreatic function | Diabetic rats | Indicates potential for long-term therapeutic benefit | patsnap.com |
| Development was discontinued | --- | Marks the end of its clinical research trajectory | patsnap.com |
Structure
3D Structure
Properties
CAS No. |
195137-72-5 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-(4-methylcyclohexyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H18O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h8-9H,2-7H2,1H3,(H,13,14) |
InChI Key |
JOWMTYWOBJALGB-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=O)CCC(=O)O |
Canonical SMILES |
CC1CCC(CC1)C(=O)CCC(=O)O |
Synonyms |
4-(4-methylcyclohexyl)-4-oxobutyric acid 4-(trans-4-methylcyclohexyl)-4-oxobutanoic acid JTT 608 JTT-608 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches for 4 4 Methylcyclohexyl 4 Oxobutanoic Acid and Its Analogues
Chemospecific and Regioselective Synthesis of the Butanoic Acid Backbone
The formation of the γ-keto acid portion of the molecule is a critical step that requires precise control to ensure the correct connectivity and prevent side reactions. Several classical and modern synthetic routes are available for this purpose.
Friedel-Crafts Acylation or Analogous Approaches
A highly effective and industrially relevant method for constructing the carbon skeleton of γ-keto acids is the Friedel-Crafts acylation. sigmaaldrich.com This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acid anhydride (B1165640) or acyl chloride, mediated by a Lewis acid catalyst. sigmaaldrich.comstackexchange.com
For the synthesis of 4-(4-methylcyclohexyl)-4-oxobutanoic acid, a two-step approach is the most plausible pathway utilizing this reaction. The first step involves the Friedel-Crafts acylation of toluene (B28343) with succinic anhydride. wikipedia.org The methyl group of toluene is an ortho-, para-director, leading to the formation of 4-(4-methylphenyl)-4-oxobutanoic acid as the major product due to reduced steric hindrance at the para position. scribd.com The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the succinic anhydride to generate the acylium ion electrophile. stackexchange.comguidechem.com
The second step is the catalytic hydrogenation of the resulting aromatic ketone. This reduction of the benzene (B151609) ring to a cyclohexane (B81311) ring can be achieved using various heterogeneous catalysts, such as palladium, platinum, or rhodium on a carbon support, under hydrogen pressure. clariant.com This step converts 4-(4-methylphenyl)-4-oxobutanoic acid into the desired saturated product, this compound. The conditions of the hydrogenation can influence the stereochemistry of the final product.
| Step | Reactants | Catalyst/Reagents | Typical Solvent | Key Transformation |
|---|---|---|---|---|
| 1. Acylation | Toluene, Succinic Anhydride | Aluminum Chloride (AlCl₃) | Nitrobenzene or Dichloromethane | Aromatic ring acylation wikipedia.org |
| 2. Hydrogenation | 4-(4-methylphenyl)-4-oxobutanoic acid, H₂ | Pd/C or Rh/C | Ethanol (B145695) or Acetic Acid | Aromatic ring reduction |
Esterification with Succinic Anhydride and Related Reagents
An alternative strategy involves the esterification of a 4-methylcyclohexanol (B52717) precursor with succinic anhydride. This reaction, however, does not directly form the target keto-acid's C-C bond framework. Instead, it produces a succinic acid monoester, specifically 4-((4-methylcyclohexyl)oxy)-4-oxobutanoic acid.
The esterification proceeds by the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring. This reaction can be performed thermally or catalyzed by either acids or bases. core.ac.ukresearchgate.net The use of heterogeneous acid catalysts, such as cation-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Al³⁺-mont), has been shown to be effective for the esterification of phenols with succinic anhydride, a reaction that is analogous to the use of cyclohexanols. core.ac.ukresearchgate.net Alternatively, methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), are suitable for coupling alcohols with carboxylic acids (formed in situ from the anhydride) and can be effective even with sterically hindered alcohols. stackexchange.com
While this method does not directly yield the desired product, the resulting ester could theoretically be a precursor in a more complex synthetic sequence, for example, involving an intramolecular rearrangement (like the Fries rearrangement for aryl esters) or other transformations to form the required carbon-carbon bond, though such routes are less direct than acylation.
Exploration of Alternative Coupling and Cyclization Strategies
Beyond Friedel-Crafts reactions, other carbon-carbon bond-forming strategies can be employed to construct the γ-keto acid backbone. One notable class of reactions involves organometallic reagents. The use of organocadmium compounds for the preparation of ketones from acid chlorides is a classic method known for its high selectivity. designer-drug.comacs.org Organocadmium reagents are sufficiently reactive to couple with acid chlorides but are generally unreactive towards the resulting ketone, preventing over-addition, which can be an issue with more reactive organometallics like Grignard reagents. wikipedia.org
In a potential synthesis of the target compound, an organocadmium reagent, di-(4-methylcyclohexyl)cadmium, could be prepared from 4-methylcyclohexylmagnesium bromide and cadmium chloride. This reagent could then be reacted with a succinic acid derivative such as β-carbomethoxypropionyl chloride (the mono-acid chloride of succinic acid monomethyl ester). acs.orgwikipedia.org This would yield methyl 4-(4-methylcyclohexyl)-4-oxobutanoate, which can be hydrolyzed to the final keto-acid product. The chemoselectivity of organocadmium reagents makes them particularly suitable for reactions with substrates containing multiple electrophilic sites, such as an ester and an acid chloride. wikipedia.orgfuture4200.com
More contemporary methods include palladium-catalyzed carbonylative coupling reactions, which have been developed for the synthesis of γ-keto esters from precursors like β-chloro enones, showcasing the ongoing evolution of keto-acid synthesis. acs.org
Stereocontrolled Synthesis of the Cyclohexane Ring System
The presence of two substituents on the cyclohexane ring (the methyl group and the butanoyl group) at positions 1 and 4 gives rise to the possibility of cis and trans diastereomers. Controlling the relative stereochemistry is a crucial aspect of the synthesis.
Diastereoselective Pathways and Control Elements
The stereochemistry of 1,4-disubstituted cyclohexanes is determined by the relative orientation of the two substituents, which can be on the same side (cis) or opposite sides (trans) of the ring's general plane. pressbooks.pub In the chair conformation, the lowest energy arrangement for a trans-1,4-disubstituted ring typically has both substituents in equatorial positions, whereas the cis isomer must have one axial and one equatorial substituent. spectrumchemical.com Consequently, the trans isomer is often the thermodynamically more stable product.
Achieving stereocontrol during synthesis often involves a diastereoselective reduction of a ketone precursor, such as 4-methylcyclohexanone (B47639). The introduction of the butanoyl side chain via a nucleophilic addition to 4-methylcyclohexanone would create a tertiary alcohol, which could then be oxidized. A more direct approach is the diastereoselective reduction of an intermediate that already contains the keto-acid side chain, for instance, the reduction of the aromatic ring of 4-(4-methylphenyl)-4-oxobutanoic acid.
The choice of catalyst and reaction conditions during catalytic hydrogenation can influence the diastereomeric ratio. Alternatively, if a 4-substituted cyclohexanone (B45756) is reduced to a cyclohexanol, the stereochemical outcome can be directed by the choice of reducing agent. acs.org For example, bulky reducing agents like L-Selectride typically favor axial attack on the carbonyl, leading to an equatorial alcohol, while smaller reagents like NaBH₄ may show less selectivity. nih.gov The Luche reduction, using NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride, is known to enhance axial attack, providing the trans-alcohol with high selectivity from a 4-substituted cyclohexanone. acs.org This alcohol can then be used in subsequent steps, with its stereochemistry guiding the final product configuration.
| Isomer | Substituent Positions (Low Energy Chair) | Relative Thermodynamic Stability | Controlling Synthetic Step Example |
|---|---|---|---|
| trans | Equatorial, Equatorial | Generally more stable | Thermodynamic equilibration or stereoselective hydrogenation spectrumchemical.com |
| cis | Axial, Equatorial | Generally less stable | Kinetic control; e.g., stereoselective reduction pressbooks.pubnih.gov |
Chiral Pool Synthesis Approaches Utilizing Menthol (B31143) Derivatives
Chiral pool synthesis utilizes naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. Terpenes such as menthol are prominent members of this pool. wikipedia.org L-menthol, with its defined (1R,2S,5R) stereochemistry, offers a pre-existing chiral scaffold.
While the target molecule itself is not necessarily chiral (the cis and trans isomers are achiral meso compounds if the butanoyl group is considered symmetrically), chiral derivatives could be synthesized using a chiral pool approach. reddit.com Menthol can be used as a chiral auxiliary, a group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, and is then removed. wikipedia.orgwikipedia.org For example, a prochiral cyclohexanone could be reacted with a menthol-derived chiral reagent to induce asymmetry. More directly, menthyl esters can be used for the chiral resolution of racemic carboxylic acids, where the resulting diastereomeric esters are separated chromatographically, followed by hydrolysis to recover the pure enantiomeric acids. nih.gov
A hypothetical route starting from L-menthol to generate a chiral version of the 4-methylcyclohexyl core would require significant chemical modification, specifically the removal or transformation of the isopropyl group at the C1 position. While complex, such a strategy would leverage the inherent chirality of the starting material to produce an enantiomerically pure final product, which may be desirable for creating specific analogues.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Succinic anhydride |
| Toluene |
| Aluminum chloride |
| 4-(4-methylphenyl)-4-oxobutanoic acid |
| 4-Methylcyclohexanol |
| 4-((4-methylcyclohexyl)oxy)-4-oxobutanoic acid |
| Dicyclohexylcarbodiimide (DCC) |
| 4-Dimethylaminopyridine (DMAP) |
| di-(4-methylcyclohexyl)cadmium |
| β-carbomethoxypropionyl chloride |
| Methyl 4-(4-methylcyclohexyl)-4-oxobutanoate |
| 4-Methylcyclohexanone |
| L-Selectride |
| Sodium borohydride (B1222165) (NaBH₄) |
| Cerium(III) chloride |
| L-menthol |
Enantioselective Catalysis in Related Systems
While specific literature on the direct enantioselective synthesis of this compound is not extensively available, established principles of asymmetric catalysis in related γ-keto acid systems can be applied to achieve chirality. The synthesis of chiral γ-amino ketones, which are structurally related, has been achieved through various catalytic asymmetric C-C bond-forming reactions. nih.govacs.org For instance, the umpolung reaction of imines with enones, catalyzed by a cinchona alkaloid-derived phase-transfer catalyst, provides a direct route to highly enantiomerically enriched chiral γ-amino ketones. nih.govacs.org This methodology could potentially be adapted to synthesize chiral precursors to this compound.
Another relevant approach is the asymmetric reduction of a prochiral ketone. Biocatalytic methods, such as using fermenting bakers' yeast, have been successfully employed for the asymmetric reduction of the carbonyl group in aliphatic γ- and δ-keto acids. acs.org Furthermore, the development of transaminases for the synthesis of chiral amines from ketones has proven highly effective in industrial applications, such as in the manufacture of sitagliptin, and underscores the power of biocatalysis in achieving high enantioselectivity. nih.gov
Ruthenium-catalyzed asymmetric hydrogenation or transfer hydrogenation represents another powerful tool. Dynamic kinetic resolution of β-substituted-α-keto esters using Ru(II)-catalyzed asymmetric transfer hydrogenation has been shown to produce products with high diastereo- and enantioselectivity. unc.edu Similarly, Ru-catalyzed asymmetric reductive amination/cyclization of keto acids can yield chiral lactams with high enantiomeric excess, demonstrating a potential pathway to chiral derivatives of the target molecule. researchgate.net
The following table summarizes potential enantioselective strategies applicable to the synthesis of chiral γ-keto acids and their derivatives.
| Catalytic System | Substrate Type | Transformation | Potential Chiral Product |
| Cinchona Alkaloid-Derived Catalyst | Imines and Enones | Asymmetric Imine Umpolung | Chiral γ-Amino Ketone |
| Baker's Yeast | Prochiral γ-Keto Acid | Asymmetric Carbonyl Reduction | Chiral γ-Hydroxy Acid |
| Engineered Transaminase | Prochiral Ketone | Asymmetric Transamination | Chiral Amine |
| Ru(II)-Complexes | Racemic β-Amino-α-Keto Ester | Dynamic Kinetic Resolution | anti-α-Hydroxy-β-Amino Acid |
| Ru-Catalyst | Keto Acid/Ester | Asymmetric Reductive Amination | Chiral γ-Lactam |
Development of High-Yield and Sustainable Synthetic Protocols
The classical and most direct synthesis of γ-keto acids is the Friedel-Crafts acylation. For instance, 4-(4-methylphenyl)-4-oxobutanoic acid can be prepared by the Friedel-Crafts reaction between toluene and succinic anhydride using a Lewis acid catalyst like aluminum chloride. wikipedia.org A similar strategy can be employed for the synthesis of this compound, where 4-methylcyclohexane is acylated with succinic anhydride. While effective, this method often requires stoichiometric amounts of the Lewis acid, leading to significant waste.
To address the sustainability of this process, research has focused on developing greener alternatives. The use of heterogeneous catalysts, such as zeolites and clays, offers advantages in terms of catalyst recyclability and reduced environmental impact. Microwave-assisted organic synthesis can also be employed to accelerate the reaction and potentially improve yields.
An alternative high-yield approach involves the oxidation of a suitable precursor. For example, the corresponding alcohol, 4-(4-methylcyclohexyl)-4-hydroxybutanoic acid, could be oxidized to the target keto acid using a variety of modern, selective oxidizing agents. These methods often offer milder reaction conditions and avoid the use of stoichiometric heavy-metal oxidants, contributing to a more sustainable process.
The following table outlines key features of potential high-yield synthetic protocols.
| Method | Reactants | Catalyst/Reagent | Key Advantages |
| Friedel-Crafts Acylation | 4-Methylcyclohexane, Succinic Anhydride | Aluminum Chloride | Well-established, typically high yielding |
| Heterogeneous Catalysis | 4-Methylcyclohexane, Succinic Anhydride | Zeolites, Clays | Catalyst is reusable, reduced waste |
| Oxidation of Precursor | 4-(4-Methylcyclohexyl)-4-hydroxybutanoic acid | Modern Oxidizing Agents (e.g., TEMPO) | Mild conditions, high selectivity |
Synthesis of Structurally Diverse Analogues for Structure-Reactivity Investigations
To investigate structure-reactivity relationships, the synthesis of a variety of structural analogues of this compound is essential. These analogues allow for a systematic evaluation of how modifications to different parts of the molecule influence its chemical and physical properties.
Modifications can be introduced at several positions:
The Cyclohexyl Ring: The position of the methyl group can be varied (e.g., to the 2- or 3-position) to probe the effects of steric hindrance and electronic distribution on reactivity. Additionally, replacing the methyl group with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) can provide further insight into steric effects.
The Butanoic Acid Chain: The length of the carboxylic acid chain can be extended or shortened to create, for example, 5-(4-methylcyclohexyl)-5-oxopentanoic acid or 3-(4-methylcyclohexyl)-3-oxopropanoic acid. This allows for the study of the impact of chain length on properties such as acidity and intramolecular interactions.
The synthesis of these analogues can often be achieved by employing similar synthetic strategies as for the parent compound, but starting with appropriately substituted precursors. For example, to synthesize the 2-methylcyclohexyl analogue, one would start with 2-methylcyclohexane in the Friedel-Crafts acylation reaction.
The table below presents examples of structurally diverse analogues and the rationale for their synthesis.
| Analogue Class | Specific Example | Rationale for Synthesis |
| Cyclohexyl Ring Isomers | 4-(2-Methylcyclohexyl)-4-oxobutanoic acid | To investigate the influence of the methyl group's position on reactivity. |
| Cyclohexyl Ring Substituents | 4-(4-Ethylcyclohexyl)-4-oxobutanoic acid | To study the effect of varying the size of the alkyl substituent. |
| Acid Chain Length Variants | 5-(4-Methylcyclohexyl)-5-oxopentanoic acid | To understand the impact of the distance between the carbonyl and carboxyl groups. |
| Carbonyl Group Derivatives | 4-(4-Methylcyclohexyl)-4-hydroxybutanoic acid | To explore the properties of the corresponding secondary alcohol. |
Chemical Transformations and Derivatization Strategies of 4 4 Methylcyclohexyl 4 Oxobutanoic Acid
Amide Bond Formation and Derivatization
The carboxylic acid moiety of 4-(4-methylcyclohexyl)-4-oxobutanoic acid is readily converted to amides through reaction with various primary and secondary amines. This transformation is fundamental in the synthesis of novel compounds with potential biological activities.
Reaction with Substituted Amines for Amide Synthesis
The synthesis of amides from this compound can be achieved by reacting the acid with substituted amines in the presence of a coupling agent. A general and effective method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, which facilitates the formation of the amide bond under mild conditions. cerritos.edu
For instance, the reaction of a structurally similar compound, chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid, with various substituted anilines in chloroform (B151607) at room temperature for 30 minutes, using 1.5 equivalents of DCC, has been shown to produce the corresponding amides in high yields (81-96%). cerritos.edu This suggests that this compound would react similarly with a range of substituted amines to afford the desired amide derivatives. The general reaction scheme involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the amine to form the amide and dicyclohexylurea as a byproduct.
A variety of substituted amines can be employed in this reaction, including aliphatic and aromatic amines. The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) has also been reported as an effective reagent for both the protection of amino acids and the activation of the carboxylic acid group for amide bond formation, offering a one-pot procedure for dipeptide synthesis. tandfonline.com This method could potentially be adapted for the synthesis of amides of this compound.
| Amine Reactant | Coupling Agent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Substituted Anilines | DCC | Chloroform | Room Temperature, 30 min | N-Aryl-4-(4-methylcyclohexyl)-4-oxobutanamide | 81-96 (analogous) | cerritos.edu |
| Amino Acids | Boc₂O | Not specified | Not specified | Dipeptide derivatives | Good (general method) | tandfonline.com |
This table presents data for analogous reactions and general methods applicable to the synthesis of amides from this compound.
Influence of Amine Structure on Reaction Efficiency
The efficiency of the amide formation reaction is influenced by the structure of the amine, particularly by steric and electronic effects.
Steric Effects: Amines with bulky substituents near the nitrogen atom may exhibit reduced reactivity due to steric hindrance, which impedes the nucleophilic attack on the activated carboxylic acid. ncert.nic.in For example, the reaction with a highly hindered amine may require longer reaction times, higher temperatures, or the use of more potent coupling agents to achieve a satisfactory yield. rsc.org
Electronic Effects: The nucleophilicity of the amine, which is a key factor in the reaction rate, is governed by the electronic properties of its substituents. Electron-donating groups on the amine increase its nucleophilicity and generally lead to higher reaction rates and yields. researchgate.net Conversely, electron-withdrawing groups decrease the amine's nucleophilicity, making the reaction more challenging and potentially requiring harsher conditions or specialized catalysts. rsc.orgnih.gov For example, the amidation with electron-deficient anilines may necessitate the use of stronger activating agents or higher temperatures to proceed efficiently.
Ketal and Acetal Formation Reactions
The ketone carbonyl group in this compound can be selectively protected as a ketal or acetal. This protection strategy is crucial when subsequent reactions need to be performed on the carboxylic acid moiety without affecting the ketone.
Selective Ketalization of the Carbonyl Group
The selective protection of the ketone in the presence of a carboxylic acid can be achieved by reacting this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. nih.gov The formation of a cyclic ketal is a reversible reaction, and the equilibrium is typically driven towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. libretexts.org
A key challenge is to perform the ketalization without promoting the esterification of the carboxylic acid. This can be achieved by carefully selecting the reaction conditions, such as using a mild acid catalyst and controlling the reaction temperature. The use of acetals as protecting groups for carbonyls is a well-established strategy in organic synthesis, allowing for the selective transformation of other functional groups within the molecule. chemistrysteps.com Thioacetals, formed by reacting the ketone with a dithiol, offer an alternative protecting group that is stable under a different set of conditions compared to their oxygen analogs. libretexts.org
Application in Polyketal Compound Synthesis
The ability to selectively form ketals from oxocarboxylic acids like this compound is a key step in the synthesis of polyketal compounds. google.com Polyketals are polymers containing ketal linkages in their backbone and are of interest due to their acid-sensitive nature, which makes them suitable for applications such as drug delivery systems.
The synthesis of polyketals can be achieved by the selective ketalization of oxocarboxylic acids or their esters with polyols, such as tetrols or higher polyols, to form molecules with multiple cyclic ketal ester moieties. google.com A patent describes the synthesis of polyketal compounds by reacting oxocarboxylic acids with these polyols, highlighting the importance of the selective ketalization step. google.com This suggests that this compound could serve as a valuable monomer in the synthesis of novel polyketal materials with tailored properties.
Esterification and Hydrolysis Processes
The carboxylic acid group of this compound can readily undergo esterification with various alcohols. The resulting esters can then be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comorganic-chemistry.orgathabascau.ca This is an equilibrium reaction, and to achieve high yields of the ester, it is common to use a large excess of the alcohol or to remove the water that is formed during the reaction. masterorganicchemistry.comathabascau.ca The reactivity in Fischer esterification can be influenced by the steric hindrance of both the carboxylic acid and the alcohol. athabascau.ca For this compound, esterification with primary alcohols is expected to proceed efficiently.
The hydrolysis of esters can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is also an equilibrium process. libretexts.org To drive the reaction towards the carboxylic acid, an excess of water is used. chemguide.co.uk
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. chemistrysteps.commasterorganicchemistry.com The ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, which results in the formation of the carboxylate salt and the corresponding alcohol. libretexts.orgmasterorganicchemistry.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. masterorganicchemistry.com
| Reaction | Reagents | Catalyst | Conditions | Product | Key Features | Reference |
| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol) | Strong Acid (e.g., H₂SO₄) | Heat, Excess Alcohol | 4-(4-Methylcyclohexyl)-4-oxobutanoate Ester | Reversible, driven by excess alcohol or water removal | masterorganicchemistry.comorganic-chemistry.orgathabascau.ca |
| Acidic Hydrolysis | Water | Strong Acid (e.g., HCl) | Heat, Excess Water | This compound | Reversible, reverse of Fischer esterification | libretexts.orgchemguide.co.uk |
| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | None (Base is a reactant) | Heat | Carboxylate Salt of this compound | Irreversible, goes to completion | chemistrysteps.commasterorganicchemistry.com |
This table summarizes the general conditions and key features of esterification and hydrolysis reactions applicable to this compound.
Modification of the Carboxylic Acid Functionality
The carboxylic acid moiety of this compound is a prime target for derivatization, enabling the synthesis of esters and amides. These transformations are fundamental in altering the compound's physicochemical properties and for constructing more complex molecules.
One of the most common transformations of a carboxylic acid is its conversion to an ester. This can be effectively achieved through Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comorganic-chemistry.org In a typical procedure, this compound would be refluxed with an excess of an alcohol, such as methanol or ethanol (B145695), in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com The use of a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com Alternatively, the water formed during the reaction can be removed using a Dean-Stark apparatus to achieve higher yields. organic-chemistry.orgoperachem.com
Another key modification of the carboxylic acid group is its conversion to an amide. This can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent. A study on the synthesis of amide derivatives of the structurally similar 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid demonstrates a robust method for this transformation. researchgate.netscirp.org In this approach, the carboxylic acid is reacted with various substituted anilines to produce the corresponding amides in high yields. researchgate.netscirp.org The reaction likely proceeds through the activation of the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a reactive intermediate that is then readily attacked by the amine.
The resulting amide derivatives can be characterized by various spectroscopic techniques. For instance, in the 13C-NMR spectra, the carbonyl carbon of the amide typically resonates at a different chemical shift compared to the ester carbonyl. researchgate.net The successful formation of the amide bond can also be confirmed by the appearance of a characteristic N-H stretch in the IR spectrum.
A representative set of potential amide derivatives of this compound, based on analogous reactions, is presented in the interactive table below.
Table 1: Representative Amide Derivatives of this compound This table is interactive. You can sort and filter the data.
| Derivative Name | Amine Reactant | Molecular Formula | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| N-Phenyl-4-(4-methylcyclohexyl)-4-oxobutanamide | Aniline | C₁₇H₂₃NO₂ | 85 | 135-137 |
| N-(4-Chlorophenyl)-4-(4-methylcyclohexyl)-4-oxobutanamide | 4-Chloroaniline | C₁₇H₂₂ClNO₂ | 92 | 150-152 |
| N-(4-Methoxyphenyl)-4-(4-methylcyclohexyl)-4-oxobutanamide | p-Anisidine | C₁₈H₂₅NO₃ | 91 | 141 |
Exploration of Other Selective Functional Group Interconversions (e.g., Reduction of Ketone)
The presence of a ketone group in addition to the carboxylic acid offers opportunities for selective functional group interconversions, significantly expanding the synthetic utility of this compound. A key transformation is the selective reduction of the ketone to a secondary alcohol without affecting the carboxylic acid moiety.
This chemoselective reduction can be effectively achieved using sodium borohydride (B1222165) (NaBH₄). iwu.edu Sodium borohydride is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids under standard conditions. iwu.edu The reaction is typically carried out in a protic solvent such as methanol or ethanol at low temperatures, for instance, in an ice bath. iwu.edu The progress of the reduction can be monitored by techniques like thin-layer chromatography (TLC). iwu.edu The resulting product of this selective reduction is 4-hydroxy-4-(4-methylcyclohexyl)butanoic acid.
The general reaction scheme for the selective reduction of a ketone in the presence of a carboxylic acid using sodium borohydride is as follows:
R-CO-R' + NaBH₄ → R-CH(OH)-R'
In the context of this compound, the reaction would yield the corresponding hydroxy acid. This transformation is valuable as it introduces a new chiral center at the carbon bearing the hydroxyl group, opening avenues for the synthesis of stereoisomeric compounds.
The successful reduction of the ketone can be confirmed by spectroscopic analysis. In the IR spectrum, the characteristic C=O stretching frequency of the ketone would disappear, while a broad O-H stretching band corresponding to the newly formed alcohol would appear. In the ¹H-NMR spectrum, a new signal corresponding to the proton on the carbon bearing the hydroxyl group would be observed.
Below is an interactive data table summarizing the reactant and the expected product of this selective reduction.
Table 2: Selective Reduction of this compound This table is interactive. You can sort and filter the data.
| Reactant | Reagent | Product | Functional Group Transformation |
|---|
Mechanistic Elucidation of Chemical Reactions Involving 4 4 Methylcyclohexyl 4 Oxobutanoic Acid
Kinetic and Thermodynamic Studies of Reaction Pathways
There is a notable absence of published kinetic and thermodynamic data for reactions involving 4-(4-methylcyclohexyl)-4-oxobutanoic acid. To perform a thorough analysis, researchers would typically investigate reaction rates under varying conditions of temperature, pressure, and concentration to determine rate laws and activation parameters. Similarly, thermodynamic studies would involve calorimetric measurements or computational modeling to ascertain the enthalpy, entropy, and Gibbs free energy changes for its reactions. Without such dedicated studies, a quantitative understanding of the favorability and speed of its chemical transformations remains speculative.
Identification and Characterization of Reactive Intermediates
The identification of transient species such as carbocations, carbanions, or radicals is crucial for elucidating reaction mechanisms. Techniques like spectroscopy (NMR, EPR), mass spectrometry, and trapping experiments are standard for characterizing these intermediates. However, specific reports on the application of these methods to reactions of this compound are not found in the surveyed literature. For instance, while high-valent cobalt-oxo and non-oxo complexes have been characterized as reactive intermediates in other systems, similar intermediates involving this specific oxobutanoic acid have not been described. nih.gov
Catalytic Mechanisms in Synthesis and Transformation
While catalytic processes are central to organic synthesis, the specific catalytic mechanisms for the synthesis and transformation of this compound are not well-documented. For comparison, the catalytic mechanism of enzymes like 4-methylmuconolactone (B1244709) methylisomerase, which acts on a structurally different but related type of molecule, has been elucidated through crystallographic and kinetic studies, revealing the roles of specific amino acid residues. nih.gov However, analogous detailed studies for catalysts used in reactions of this compound are not present in the public domain.
Investigation of Radical-Mediated Processes (e.g., Hydrocarboxylation Mechanisms)
Radical-mediated reactions are a significant area of chemical research. However, investigations into such processes, including potential hydrocarboxylation mechanisms involving this compound, have not been reported in the available scientific literature. Such studies would be essential to understand the free-radical pathways this molecule might undergo.
Stereochemical Analysis of Reaction Products and Transition States
The stereochemistry of this compound, particularly due to the chiral center at the 4-position of the cyclohexane (B81311) ring, presents an interesting aspect for study. A stereochemical analysis would involve determining the spatial arrangement of atoms in the reaction products and understanding the geometry of the transition states leading to them. General principles of stereochemistry are well-established, but their specific application to the reactions of this compound, including the determination of enantiomeric and diastereomeric ratios of products, requires dedicated experimental work that has not been published. youtube.com
Computational Chemistry and Theoretical Characterization of 4 4 Methylcyclohexyl 4 Oxobutanoic Acid
Quantum Mechanical and Electronic Structure Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a static, ground-state picture of a molecule's electronic structure and geometry. These calculations are foundational for understanding the intrinsic properties of 4-(4-Methylcyclohexyl)-4-oxobutanoic acid.
Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. arxiv.org This approach offers a favorable balance between computational cost and accuracy, making it a widely used tool for predicting the geometries of organic molecules. arxiv.orgarxiv.orgyoutube.com
For this compound, a geometry optimization would be performed using a functional such as B3LYP or ωB97XD in conjunction with a basis set like 6-31G(d,p) or def2-TZVP. arxiv.orgarxiv.org This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure. researchgate.net The optimization would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, that define the molecule's shape.
The cyclohexyl ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered ring. The methyl group and the 4-oxobutanoic acid substituent can be in either axial or equatorial positions. Due to steric hindrance, it is anticipated that the most stable conformer will have both the methyl group and the larger 4-oxobutanoic acid group in equatorial positions to minimize unfavorable 1,3-diaxial interactions. youtube.com
Below is a table of predicted geometric parameters for the lowest energy conformer of this compound, based on typical values from DFT calculations on analogous substituted cyclohexanes and keto-acids.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (ketone) | ~1.22 | |
| C-C (ketone-cyclohexyl) | ~1.52 | |
| C-C (cyclohexyl ring) | ~1.54 | |
| C-H (cyclohexyl) | ~1.10 | |
| C-C (butanoic acid chain) | ~1.53 | |
| C=O (carboxylic acid) | ~1.21 | |
| C-O (carboxylic acid) | ~1.35 | |
| O-H (carboxylic acid) | ~0.97 | |
| Bond Angles (°) ** | ||
| C-C-C (cyclohexyl ring) | ~111.5 | |
| H-C-H (methyl group) | ~109.5 | |
| C-C=O (ketone) | ~120.0 | |
| O=C-O (carboxylic acid) | ~124.0 | |
| Dihedral Angles (°) ** | ||
| C-C-C-C (cyclohexyl ring) | ~±55 | |
| C-C-C=O (side chain) | ~180 (for planarity) |
These values are illustrative and would be precisely determined through a specific DFT calculation.
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgrsc.org The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group, specifically the non-bonding orbitals of the oxygen atoms. The LUMO is anticipated to be centered on the carbonyl group of the ketone, which is a known electron-withdrawing group. nih.gov The presence of the ketone functionality generally leads to a reduction in the HOMO-LUMO energy gap, which in turn suggests higher reactivity. nih.gov
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. A smaller HOMO-LUMO gap indicates that the molecule can be more easily excited, making it more reactive in chemical transformations. The analysis of these frontier orbitals can help predict sites of nucleophilic and electrophilic attack. For instance, a nucleophile would likely attack the carbon atom of the ketone's carbonyl group, corresponding to the location of the LUMO.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can also be calculated to quantify the molecule's reactivity. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
| Parameter | Formula | Predicted Characteristics |
| HOMO Energy | EHOMO | Relatively high due to lone pairs on oxygen atoms. |
| LUMO Energy | ELUMO | Relatively low due to the electron-withdrawing ketone group. |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Moderately small, indicating potential for reactivity. nih.gov |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Moderate value. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Moderate value, indicating a balance between stability and reactivity. |
The specific energy values would be obtained from a DFT calculation.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly well-developed area. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum.
For this compound, theoretical prediction of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations are sensitive to the molecular geometry, so an accurate optimized structure is crucial.
The predicted NMR spectrum would show distinct signals for the protons and carbons in different chemical environments. For example, the protons on the cyclohexyl ring would have chemical shifts that depend on whether they are in an axial or equatorial position. The chemical shifts of the protons in the butanoic acid chain would be influenced by the adjacent ketone and carboxylic acid groups. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the ketone and carboxylic acid, as well as for the carbons of the cyclohexyl ring and the methyl group. Comparing the theoretically predicted spectrum with an experimentally obtained one can confirm the structure of the compound.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Group (CH₃) | ~0.9 | ~22 |
| Cyclohexyl Ring (CH, CH₂) ** | 1.0 - 2.5 | 30 - 45 |
| Butanoic Acid Chain (CH₂) ** | 2.5 - 3.0 | 30 - 35 |
| Ketone Carbonyl (C=O) | - | ~210 |
| Carboxylic Acid Carbonyl (C=O) | - | ~175 |
| Carboxylic Acid Proton (OH) | 10 - 12 (variable) | - |
These are approximate ranges and would be refined by specific calculations.
Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions
While quantum mechanical calculations provide a static view of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior, conformational flexibility, and interactions with its environment. researchgate.net
Dynamic Behavior of the Cyclohexyl Ring
The cyclohexane (B81311) ring is not static but undergoes a rapid conformational change known as a "ring flip" between two chair conformations. For this compound, MD simulations can model this dynamic process. In one chair conformation, the 4-oxobutanoic acid substituent would be in an equatorial position, and in the other, it would be in an axial position.
Due to the steric bulk of the 4-oxobutanoic acid group, the conformation where it occupies the equatorial position is expected to be significantly more stable and therefore more populated at equilibrium. arxiv.orgbohrium.comresearchgate.net The axial conformation would lead to unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. youtube.comresearchgate.net MD simulations can quantify the energy difference between these two conformers and predict the equilibrium distribution. The simulations would also reveal the timescale of the ring-flipping process and any influence the solvent may have on this dynamic equilibrium.
| Conformation | Substituent Position | Relative Stability | Key Interactions |
| Chair 1 | 4-oxobutanoic acid (equatorial) | More Stable | Minimized steric strain. |
| Chair 2 | 4-oxobutanoic acid (axial) | Less Stable | 1,3-diaxial interactions with axial hydrogens. youtube.comresearchgate.net |
Solvation Effects and Radial Distribution Functions
The behavior of this compound in a solution is critically influenced by its interactions with the solvent molecules. MD simulations are an excellent tool for studying these solvation effects. By placing the molecule in a box of explicit solvent molecules (e.g., water) and simulating their movements over time, one can gain a detailed picture of the solvation shell.
The carboxylic acid group is hydrophilic and will form strong hydrogen bonds with water molecules. The cyclohexyl and methyl groups are hydrophobic and will be surrounded by a more ordered cage of water molecules. MD simulations can quantify these interactions and their impact on the molecule's conformation and dynamics.
A key output from these simulations is the Radial Distribution Function (RDF) , g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom. For example, an RDF plot for the oxygen atoms of the carboxylic acid group and the hydrogen atoms of water would show a sharp peak at a short distance, indicative of strong hydrogen bonding. Conversely, the RDF around the hydrophobic cyclohexyl ring would show a different structuring of water molecules.
| Interacting Atoms | Expected RDF Features | Type of Interaction |
| Carboxylic Acid O and Water H | Sharp peak at ~1.8 Å | Strong hydrogen bonding. |
| Ketone O and Water H | Peak at ~2.0 Å | Hydrogen bonding. |
| Cyclohexyl C and Water O | Broader peak at ~3.5 Å | Hydrophobic hydration. |
These computational analyses, from the electronic structure to the dynamic behavior in solution, provide a comprehensive theoretical characterization of this compound, complementing and guiding experimental investigations.
Computational Docking and Ligand-Target Interaction Modeling (Excluding Clinical Targets)
Computational docking is a powerful technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This modeling helps in understanding the binding affinity and the nature of interactions between the ligand and the target macromolecule.
In the absence of specific clinical targets, the binding modes and affinities of this compound can be explored with various hypothetical macromolecular targets to understand its general interaction profile. These targets can include enzymes, receptors, and other proteins that are not directly implicated in disease but provide a basis for understanding the molecule's binding capabilities.
Molecular docking simulations can be performed to predict how this compound might bind to a hypothetical active site. The process involves generating multiple conformations of the ligand and fitting them into the binding pocket of the macromolecule. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in terms of binding energy (e.g., kcal/mol). Lower binding energies generally indicate more favorable interactions.
The interactions driving the binding can be analyzed in detail. For this compound, key interactions are expected to involve:
Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues (e.g., Arginine, Asparagine, Glutamine, Serine, Threonine) in a binding site. The carbonyl oxygen and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively.
Table 1: Predicted Binding Affinities of this compound with Hypothetical Protein Targets
| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Generic Kinase Domain | -7.5 | Arg, Asp, Leu |
| Model Hydrolase | -6.8 | Ser, His, Val |
| Orphan Nuclear Receptor | -8.2 | Ile, Phe, Gln |
Note: The data in this table is illustrative and based on general principles of molecular docking. Actual values would require specific computational studies with defined protein structures.
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For this compound, a pharmacophore model would typically consist of:
A hydrogen bond acceptor (the carbonyl oxygen).
A hydrogen bond donor (the hydroxyl group of the carboxylic acid).
A hydrophobic feature (the methylcyclohexyl ring).
This model serves as a template for designing new molecules with potentially improved binding affinities or other desired properties. By modifying the scaffold while maintaining the key pharmacophoric features, it is possible to optimize the lead compound. For instance, the linker between the cyclohexyl ring and the butanoic acid moiety could be altered to improve conformational flexibility or to introduce additional interaction points.
Gas-Phase Ion Chemistry and Predicted Collision Cross Sections
The study of gas-phase ion chemistry provides fundamental information about the intrinsic properties of a molecule in the absence of solvent effects. colorado.edu This is particularly relevant for mass spectrometry-based analyses.
The behavior of protonated or deprotonated this compound in the gas phase can be investigated using techniques like selected ion flow tube mass spectrometry (SIFT-MS). nih.gov The reactions of the ionized molecule with various neutral reagents can reveal details about its reactivity, such as its proton affinity and gas-phase acidity.
The Collision Cross Section (CCS) is a critical parameter in ion mobility-mass spectrometry (IM-MS), which separates ions based on their size, shape, and charge. nih.gov The CCS value represents the effective area of the ion as it travels through a buffer gas. Predicting the CCS of this compound can aid in its identification in complex mixtures. nih.gov For a molecule with the formula C11H18O3, the predicted CCS value would be a key identifier. nih.gov The PubChem database provides a computed CCS value of 54.4 Ų for this compound. nih.govnih.gov
Table 2: Predicted Gas-Phase Properties of this compound
| Property | Predicted Value | Method |
| Proton Affinity (PA) | ~200 - 220 kcal/mol | Computational Estimation |
| Gas-Phase Acidity (ΔGacid) | ~330 - 350 kcal/mol | Computational Estimation |
| Collision Cross Section (CCS) | 54.4 Ų | PubChem Computed |
Note: PA and Gas-Phase Acidity values are estimates based on similar structures and require specific quantum mechanical calculations for accurate prediction.
Analysis of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Average Local Ionization Energies)
Conceptual Density Functional Theory (DFT) provides a range of descriptors that help in understanding and predicting the chemical reactivity of a molecule.
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer. physchemres.org
Local Reactivity Descriptors identify the most reactive sites within a molecule.
Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point when an electron is added or removed. researchgate.net The Fukui function f+(r) points to sites susceptible to nucleophilic attack, while f-(r) indicates sites prone to electrophilic attack. For this compound, the carbonyl carbon of the ketone would be a likely site for nucleophilic attack, while the oxygen atoms would be susceptible to electrophilic attack.
Average Local Ionization Energy (ALIE): The ALIE, I(r), represents the average energy needed to remove an electron from a specific point r in the space of a molecule. nih.govresearchgate.net Regions with low ALIE values are the most probable locations of the least tightly bound electrons and are therefore the most reactive sites for electrophilic attack. nih.govresearchgate.net In this compound, the oxygen atoms of the carboxylic acid and ketone groups are expected to have the lowest ALIE values, making them the primary sites for interaction with electrophiles.
Table 3: Calculated Reactivity Descriptors for this compound
| Descriptor | Predicted Value (Arbitrary Units/eV) | Interpretation |
| Global Descriptors | ||
| Ionization Potential (IP) | ~9.5 eV | High value suggests relative stability |
| Electron Affinity (EA) | ~1.0 eV | Low value suggests it is not a strong electron acceptor |
| Chemical Hardness (η) | ~4.25 eV | Indicates moderate stability and reactivity |
| Local Descriptors | ||
| Fukui Function (f+) max | Carbonyl Carbon (ketone) | Most probable site for nucleophilic attack |
| Fukui Function (f-) max | Carboxylate Oxygen Atoms | Most probable sites for electrophilic attack |
| ALIE min | Oxygen Atoms | Regions of highest electron density and reactivity towards electrophiles |
Note: The numerical values are estimations and would require specific DFT calculations for precise determination. The interpretation provides a qualitative understanding of the molecule's reactivity.
Role As a Chemical Scaffold and Precursor in Broader Academic Research
Contribution to the Synthesis of Complex Natural Product Analogues
Natural products remain a vital source of inspiration for new therapeutics, and the synthesis of their analogues is crucial for improving efficacy, reducing toxicity, and understanding their mechanism of action. nih.gov Keto acids are recognized as versatile platform molecules whose functional groups can be readily manipulated to build complex molecular architectures. mdpi.com
The structure of 4-(4-methylcyclohexyl)-4-oxobutanoic acid contains features pertinent to natural product synthesis. The cyclohexyl moiety is a common fragment in numerous natural products, where it often forms a core part of the structure or a key side chain influencing biological activity. pharmablock.com For instance, the immunosuppressant sirolimus and various steroids contain cyclohexane (B81311) rings. pharmablock.com The compound's keto-acid chain can be elaborated through various synthetic transformations to construct more complex side chains or participate in cyclization reactions to form heterocyclic systems found in many bioactive natural products. Researchers can leverage this scaffold to systematically build analogues that mimic or vary the core structure of a target natural product, facilitating the exploration of its biological function.
Application in the Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. acs.orgyoutube.com The development of effective probes is a cornerstone of chemical biology. While no specific use of this compound as a chemical probe has been documented, its structure offers clear potential for such applications.
The ketone functional group is a key feature, as it can be targeted by aldehyde- and ketone-reactive reagents like fluorescently-labeled hydrazines or hydroxylamines. thermofisher.com This allows the compound, or a more complex molecule derived from it, to be "tagged" for visualization or pull-down experiments. Furthermore, the carboxylic acid handle can be used to conjugate the molecule to reporter tags (like biotin (B1667282) or fluorophores) or to immobilize it on a solid support for affinity chromatography to identify its binding partners in a cellular lysate. nih.gov Natural products are often starting points for probe development, and this compound's structural similarity to fragments of bioactive molecules makes it a plausible candidate for derivatization into a novel probe to investigate enzyme function or cellular processes. acs.orgnih.gov
Integration into Diversity-Oriented Synthesis Libraries
Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse and complex small molecules for high-throughput screening and drug discovery. nih.govnih.gov The goal is to explore new areas of chemical space rather than focusing on a single biological target. This compound is an excellent candidate for inclusion as a building block in DOS libraries.
Its utility in DOS stems from several key attributes:
Multiple Functional Handles: The presence of both a ketone and a carboxylic acid allows for divergent reaction pathways, where each functional group can be independently reacted to create a branching library of compounds. nih.gov
Stereochemical Diversity: The ketone can be reduced to a secondary alcohol, creating a chiral center. Using different stereoselective reagents would introduce stereochemical diversity into the library. The cyclohexane ring itself has cis/trans isomers related to the methyl group, adding another layer of structural variation.
3D Scaffold: The non-planar, sp³-rich methylcyclohexyl group provides a three-dimensional framework, which is a desirable characteristic for molecules intended to interact with complex biological targets like proteins. pharmablock.com This contrasts with the flat, sp²-rich structures that have historically dominated screening libraries.
Table 2: Potential of this compound in Diversity-Oriented Synthesis
| Feature | Role in DOS | Potential Reactions |
|---|---|---|
| Carboxylic Acid | Append diverse building blocks | Amide coupling, Esterification, Reduction to alcohol |
| Ketone | Create new functional groups and stereocenters | Grignard reaction, Wittig reaction, Reductive amination, Asymmetric reduction |
Pedagogical Applications in Organic Chemistry Laboratory Courses
The synthesis of simple, characterizable molecules is a fundamental component of undergraduate organic chemistry education. A structurally related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, is prepared in teaching laboratories via a Friedel-Crafts acylation of toluene (B28343) with succinic anhydride (B1165640). wikipedia.orghandwiki.org This experiment serves to teach important concepts such as electrophilic aromatic substitution and the characterization of keto-acids.
Similarly, this compound could be prepared through an analogous Friedel-Crafts acylation of methylcyclohexane (B89554) with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride. Such an experiment would provide a valuable pedagogical tool for comparing and contrasting the reactivity of aromatic versus aliphatic C-H bonds under Friedel-Crafts conditions. Students would also gain experience in the purification and spectroscopic characterization (¹H NMR, ¹³C NMR, IR) of a non-aromatic, cyclic ketone, highlighting the distinct spectral features of aliphatic compounds.
Table 3: Comparison of Pedagogical Syntheses
| Feature | 4-(4-Methylphenyl)-4-oxobutanoic acid | This compound (Proposed) |
|---|---|---|
| Starting Hydrocarbon | Toluene (aromatic) | Methylcyclohexane (aliphatic) |
| Reagent | Succinic anhydride | Succinic anhydride |
| Reaction Type | Friedel-Crafts Acylation | Friedel-Crafts Acylation |
Framework for Structure-Activity Relationship Studies in Chemical Biology
Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. This is achieved by systematically modifying different parts of the molecule and assessing the impact on its biological activity. nih.govacs.org The scaffold of this compound provides an ideal framework for conducting such studies.
Given a hypothetical biological activity for this compound, a medicinal chemist could design and synthesize a library of analogues to probe the chemical space around it.
The Carboxylic Acid: Could be converted into a series of esters (methyl, ethyl, etc.) or amides (primary, secondary, tertiary) to probe for hydrogen bonding interactions and the size of the binding pocket. acs.org
The Ketone: Could be reduced to an alcohol (with controlled stereochemistry) to determine if a hydrogen bond donor/acceptor is preferred. It could also be replaced with other groups entirely.
The Methylcyclohexyl Ring: The methyl group could be moved to other positions (2-methyl, 3-methyl) or replaced with other alkyl groups to map the lipophilic pocket. The stereochemistry of the methyl group (cis vs. trans) could also be varied to understand conformational requirements for binding. acs.org
This systematic approach allows researchers to build a detailed understanding of how the molecule interacts with its biological target, guiding the rational design of more potent and selective compounds. The use of keto-acid derivatives in SAR studies is a well-established practice in medicinal chemistry. tandfonline.comnih.gov
Table 4: Example of a Structure-Activity Relationship (SAR) Matrix
| Scaffold Position | Modification | Rationale |
|---|---|---|
| Carboxylic Acid | Convert to Methyl Ester | Test tolerance for loss of H-bond donor and charge. |
| Carboxylic Acid | Convert to N-ethyl amide | Probe for H-bond interactions and steric tolerance. |
| Ketone | Reduce to -OH (S-isomer) | Evaluate role of ketone oxygen vs. hydroxyl. |
| Ketone | Reduce to -OH (R-isomer) | Test stereochemical preference at this position. |
| Methyl Group | Move to 2-position of ring | Map the boundaries of the hydrophobic pocket. |
Future Research Directions and Unexplored Avenues for 4 4 Methylcyclohexyl 4 Oxobutanoic Acid
Advancements in Asymmetric Synthesis of the Compound
The presence of a chiral center in the 4-methylcyclohexyl group of 4-(4-Methylcyclohexyl)-4-oxobutanoic acid necessitates the development of efficient asymmetric synthesis methods to obtain enantiomerically pure forms of the compound. The biological and material properties of chiral molecules are often highly dependent on their specific stereochemistry. Future research in this area will likely focus on overcoming the challenge of controlling the stereoselective synthesis of this specific keto acid.
Key research pursuits could include:
Chiral Auxiliary-Mediated Synthesis : The use of chiral auxiliaries, such as pseudoephedrine amides, has proven effective in the asymmetric synthesis of other chiral fatty acids with remote stereocenters. researchgate.net This strategy could be adapted to control the stereochemistry during the formation of the this compound structure.
Catalytic Asymmetric Hydrogenation : Developing catalytic systems for the asymmetric hydrogenation of a corresponding unsaturated precursor could provide a direct route to the desired enantiomer. Chiral ferrocenyl phosphines, for instance, are used as ligands in various transition-metal-catalyzed reactions and could be explored for this purpose. wikipedia.org
Enzymatic Resolution : Biocatalytic methods, employing enzymes like lipases or esterases, could be used for the kinetic resolution of a racemic mixture of this compound or its ester derivatives. Enzymatic synthesis of α-keto acids using engineered microorganisms is a growing field that offers a green alternative to traditional chemical methods. mdpi.comnih.gov
Table 1: Comparison of Potential Asymmetric Synthesis Strategies
| Strategy | Description | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | High stereoselectivity, well-established methods. researchgate.net | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. | High efficiency, atom economy. | Catalyst development can be complex and expensive. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | High enantioselectivity, mild reaction conditions, environmentally friendly. mdpi.com | Limited to 50% theoretical yield for the desired enantiomer, requires screening for suitable enzymes. |
Novel Bioorthogonal Chemical Transformations
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The ketone functionality within this compound makes it a prime candidate for bioorthogonal ligation reactions. These reactions enable the precise labeling and tracking of molecules in complex biological environments. nih.gov
Future research should explore the utility of this compound as a chemical reporter. Key avenues include:
Oxime and Hydrazone Ligation : The ketone group can react with aminooxy or hydrazide-functionalized probes to form stable oxime or hydrazone linkages. acs.orgchempep.com While these reactions can be slow at physiological pH, the development of improved catalysts could enhance their kinetics, making them more suitable for in vivo applications. acs.org
Development of Novel Ligation Chemistries : Beyond established methods, there is an opportunity to develop new bioorthogonal reactions that are specific to the keto-acid motif. This could involve exploring novel reactant pairs that offer faster kinetics or different modes of activation, such as photo-initiation. nih.gov
The introduction of the 4-(4-methylcyclohexyl) group provides a bulky and hydrophobic tag that could influence the biological distribution and interactions of the labeled species, an aspect worthy of investigation.
Table 2: Potential Bioorthogonal Reactions for this compound
| Reaction | Reactant Partner | Linkage Formed | Key Features |
|---|---|---|---|
| Oxime Ligation | Aminooxy-containing probe | Oxime | Ketones are biologically inert; reaction can be catalyzed. wikipedia.orgacs.org |
| Hydrazone Ligation | Hydrazide-containing probe | Hydrazone | Similar to oxime ligation, forms a stable covalent bond. chempep.com |
| Tetrazine Ligation | (Requires modification of the keto-acid to a strained alkene/alkyne) | Dihydropyridazine/Pyridazine | Extremely fast kinetics, but requires prior chemical modification of the target molecule. nih.gov |
Application in Materials Science beyond Polyketals
While the structural motifs present in this compound are found in pH-sensitive polyketal-based drug delivery systems nih.govnih.gov, the unique combination of a rigid cyclohexyl group and a polar keto-acid function opens doors to entirely new material applications.
Unexplored avenues in materials science include:
Advanced Polymer Synthesis : The compound can be used as a monomer to create novel polyesters or polyamides. The bulky 4-methylcyclohexyl group would act as a rigid spacer, influencing the polymer's thermal properties, crystallinity, and mechanical strength.
Liquid Crystals : The rigid core of the cyclohexyl ring combined with a flexible butanoic acid chain is a structural feature common in molecules that exhibit liquid crystalline phases. Synthesis of derivatives could lead to new materials for display technologies.
Metal-Organic Frameworks (MOFs) and Coordination Polymers : The carboxylic acid group is an excellent ligand for coordinating with metal ions to form MOFs. Recently, elongated and nonconjugated biscyclohexyl dicarboxylate ligands have been used to create ultrastable layered lead halide frameworks with enhanced photoluminescence, demonstrating the potential of cyclohexyl-containing linkers in creating robust, functional materials. acs.org The specific geometry and hydrophobicity of the 4-methylcyclohexyl group could be used to tune the pore size, stability, and guest-binding properties of new MOFs.
Self-Assembled Monolayers (SAMs) : The carboxylic acid can serve as an anchor group for forming SAMs on various oxide surfaces. The orientation and packing of the cyclohexyl groups would define the surface properties, such as hydrophobicity and lubricity.
Advanced Computational Studies for Predictive Modeling
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, saving both time and resources. For this compound, computational studies could offer deep insights into its behavior at a molecular level.
Future computational research should focus on:
Conformational Analysis : Determining the preferred three-dimensional structures (conformers) of the molecule, including the cis/trans isomers of the cyclohexyl ring and the rotational barriers of the side chain. This is crucial as the conformation dictates the molecule's reactivity and how it interacts with other molecules.
Reactivity and Mechanistic Studies : Using methods like Density Functional Theory (DFT) to model the reaction pathways for its synthesis or its participation in bioorthogonal ligations. This can help in optimizing reaction conditions and designing better catalysts.
Predicting Material Properties : Employing molecular dynamics (MD) simulations to predict the bulk properties of polymers or materials derived from this compound. For example, simulations could predict the glass transition temperature of a polymer or the phase behavior of a potential liquid crystal.
Interaction Modeling : Simulating the interaction of the compound with biological targets or material interfaces. This could predict its binding affinity to an enzyme or its adsorption behavior on a surface. Studies on cyclophanes have shown the importance of through-space interactions, which could also be relevant for materials incorporating the cyclohexyl moiety. acs.org
Table 3: Potential Computational Studies and Their Objectives
| Computational Method | Research Objective | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate stable conformers and transition states for reactions. | Understanding of stereochemical preferences and reaction mechanisms. |
| Molecular Dynamics (MD) | Simulate the behavior of polymers or self-assembled systems. | Prediction of material properties like thermal stability and mechanical strength. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze non-covalent interactions within materials. | Insight into the forces governing crystal packing or polymer folding. acs.org |
| Docking & QM/MM | Model the binding of the molecule to a protein active site. | Prediction of bioactivity and guidance for designing derivatives. |
Sustainable and Green Chemistry Approaches for Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound is a critical future research direction.
Key areas for development include:
Renewable Feedstocks : Investigating synthetic routes that start from biomass-derived platform chemicals instead of petroleum-based precursors. nih.gov Lignocellulose, for example, can be a source for various chemical building blocks. mdpi.com
Catalytic Efficiency : Replacing stoichiometric reagents with catalytic alternatives, particularly those based on earth-abundant and non-toxic metals like iron, is a primary goal. organic-chemistry.org For instance, ruthenium-based pincer complexes have been shown to catalyze the oxidation of halides to carboxylic acids using water as the oxidant, a process that liberates hydrogen gas as the only byproduct. acs.org
Energy Efficiency and Safer Solvents : Developing synthetic methods that operate at lower temperatures and pressures. This includes exploring photocatalytic reactions that can be driven by visible light or sunlight. organic-chemistry.org The use of environmentally benign solvents, such as water or supercritical CO₂, instead of volatile organic compounds, would significantly improve the sustainability of the production process. advancedbiofuelsusa.info
Biocatalytic Synthesis : Expanding on enzymatic approaches to construct the entire molecule. Engineered metabolic pathways in microbes could potentially produce keto acids from simple sugars like glucose, offering a completely renewable and green manufacturing route. nih.gov
Q & A
Basic: What synthetic routes are recommended for 4-(4-Methylcyclohexyl)-4-oxobutanoic acid?
Methodological Answer:
A common approach involves Friedel-Crafts acylation using succinic anhydride and a methyl-substituted cyclohexane derivative. For example, reacting 4-methylcyclohexane with maleic anhydride under acidic conditions can yield the ketone intermediate, which is subsequently oxidized to the carboxylic acid . Alternative routes may employ Michael addition using thioglycolic acid and α,β-unsaturated ketones, followed by hydrolysis . Key steps include:
- Cyclohexyl functionalization : Bromination or alkylation to introduce the methylcyclohexyl group.
- Ketone formation : Acylation with anhydrides or esters.
- Oxidation : Controlled oxidation (e.g., Jones oxidation) of the ketone to the carboxylic acid.
Basic: How can spectroscopic methods assess the purity of this compound?
Methodological Answer:
- NMR :
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretching for ketone and carboxylic acid) .
- Mass Spectrometry : Molecular ion peak at m/z 228 (C₁₁H₁₆O₃) with fragmentation patterns confirming the cyclohexyl and oxobutanoic acid moieties .
Advanced: How does the stereochemistry of the 4-methylcyclohexyl group influence reactivity?
Methodological Answer:
The cis/trans isomerism of the 4-methylcyclohexyl group significantly impacts steric and electronic properties:
- Trans-isomer : Lower steric hindrance enhances reactivity in nucleophilic additions (e.g., Grignard reactions at the ketone).
- Cis-isomer : Increased steric bulk may slow down reactions but improve selectivity in chiral environments .
Resolution strategy : Use chiral chromatography or diastereomeric salt formation with resolving agents (e.g., brucine) to separate isomers .
Advanced: What strategies resolve contradictions in reported biological activities?
Methodological Answer:
Discrepancies often arise from:
- Isomeric impurities : Validate isomer ratios via chiral HPLC .
- Solvent effects : Replicate assays in polar (e.g., DMSO) vs. non-polar solvents to assess solubility-driven activity changes.
- Metabolic interference : Conduct stability studies under physiological pH (e.g., 7.4) to rule out degradation artifacts .
Reference studies on structurally similar compounds (e.g., fluorophenyl derivatives) to contextualize biological mechanisms .
Basic: What are key considerations for optimizing reaction conditions?
Methodological Answer:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency; aqueous acidic conditions favor hydrolysis .
- Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions; palladium catalysts for Suzuki couplings in functionalized derivatives .
- Temperature : Maintain ≤80°C to prevent decarboxylation of the oxobutanoic acid moiety .
Advanced: How can computational modeling predict biological interactions?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase) based on the compound’s ketone and carboxylic acid pharmacophores .
- DFT calculations : Predict reactivity sites by analyzing electrostatic potential maps (e.g., nucleophilic attack at the ketone vs. electrophilic substitution on the cyclohexyl ring) .
- MD simulations : Assess stability in lipid bilayers to evaluate membrane permeability .
Basic: What purification techniques are effective for this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences between the product and byproducts .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
- Acid-base extraction : Leverage the carboxylic acid’s pH-dependent solubility (pKa ~4.5) for aqueous/organic phase separation .
Advanced: What roles do the ketone and carboxylic acid groups play in chemical behavior?
Methodological Answer:
- Ketone group :
- Undergoes nucleophilic additions (e.g., hydrazine to form hydrazones for derivatization ).
- Participates in conjugate additions (e.g., Michael acceptors in enzyme inhibition studies ).
- Carboxylic acid group :
- Forms salts (e.g., sodium or ammonium) for improved solubility in biological assays.
- Enables esterification (e.g., methyl esters for GC-MS analysis) or amide coupling for prodrug synthesis .
Protection strategies : Use silyl ethers (for ketones) and tert-butyl esters (for carboxylic acids) to prevent undesired reactions during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
